1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Overview
Description
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound belonging to the family of piperidine drugs. It has the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol. This compound is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
The synthesis of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine involves several steps. One common synthetic route includes the reaction of 1-phenylethanamine with 4-propoxypiperidine under specific conditions. The reaction typically requires a catalyst and is conducted in a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for various spectroscopic techniques.
Biology: Researchers use this compound to study its effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in the body. It binds to receptors on the surface of cells, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be compared with other piperidine derivatives such as:
- 1-Phenyl-2-(4-methoxypiperidin-1-yl)ethanamine
- 1-Phenyl-2-(4-ethoxypiperidin-1-yl)ethanamine
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific propoxy group, which imparts distinct characteristics compared to its analogs .
Properties
IUPAC Name |
1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSDVBQQMTKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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